Bismuth hydroxide

Semiconductor photocatalysis Band gap tuning Layered double hydroxide doping

Bismuth hydroxide [Bi(OH)₃, CAS 10361-43-0] is an inorganic bismuth(III) compound with a molecular weight of 260.00 g/mol and a theoretical bismuth content of 80.38%. It exists as a white to cream-colored amorphous powder with a density of d₁₅ 4.962 and decomposes at 415 °C to bismuth oxide, passing through a metahydroxide (BiOOH) intermediate at 100 °C.

Molecular Formula BiH3O3
Molecular Weight 263.026 g/mol
CAS No. 10361-43-0
Cat. No. B076595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth hydroxide
CAS10361-43-0
Molecular FormulaBiH3O3
Molecular Weight263.026 g/mol
Structural Identifiers
SMILESO.O.O.[Bi]
InChIInChI=1S/Bi.3H2O/h;3*1H2
InChIKeyIAQAJTTVJUUIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Hydroxide (CAS 10361-43-0): Technical Baseline for Scientific Procurement and Differentiation


Bismuth hydroxide [Bi(OH)₃, CAS 10361-43-0] is an inorganic bismuth(III) compound with a molecular weight of 260.00 g/mol and a theoretical bismuth content of 80.38% [1]. It exists as a white to cream-colored amorphous powder with a density of d₁₅ 4.962 and decomposes at 415 °C to bismuth oxide, passing through a metahydroxide (BiOOH) intermediate at 100 °C [2]. Its aqueous solubility is extremely low at 2.868 × 10⁻⁷ g/100mL (20 °C), corresponding to a solubility product Ksp of approximately 3.2 × 10⁻⁴⁰ . Unlike many bismuth salts that hydrolyze or decompose in water, Bi(OH)₃ maintains its stoichiometric identity under appropriate storage conditions and is commercially available at ≥98.0% purity (chelometric titration) with loss on drying ≤1.0% .

Why Bismuth Hydroxide Cannot Be Casually Replaced by Other Bismuth Compounds in Critical Applications


Bismuth compounds span a wide physicochemical spectrum—from water-decomposable bismuth nitrate pentahydrate to high-temperature-stable bismuth oxide (mp 817 °C), and from moderately soluble bismuth subsalicylate to the nearly insoluble bismuth hydroxide . The hydroxide form occupies a unique position: it is a defined stoichiometric solid with a band gap of 4.06 eV, distinct from Bi₂O₃ (~1.8–2.8 eV depending on polymorph) [1], enabling specific semiconductor and catalytic applications. Its Ksp of ~3 × 10⁻⁴⁰ is orders of magnitude lower than that of bismuth oxynitrate or bismuth subcarbonate, directly impacting dissolution-controlled processes—from gastrointestinal drug delivery to environmental remediation . Furthermore, the controlled dehydration sequence (Bi(OH)₃ → BiOOH at 100 °C → Bi₂O₃ at 415 °C) provides a thermal processing window absent in directly precipitated bismuth oxide or nitrate-derived materials, making the hydroxide an irreplaceable precursor for morphology-controlled Bi₂O₃ synthesis [2].

Bismuth Hydroxide (CAS 10361-43-0): Quantitative Differentiation Evidence Against Closest Analogs


Band Gap Engineering: Bi(OH)₃ (4.06 eV) vs. Cu(OH)₂ (4.5 eV) and Cu-Doped Bi LDH (3.56 eV)

In a 2026 RSC Advances study, pure bismuth hydroxide exhibited a band gap of 4.06 eV, which is 0.44 eV narrower than copper hydroxide (4.5 eV) but 0.50 eV wider than the copper-doped bismuth layered double hydroxide (CBL, 3.56 eV) [1]. This intermediate band gap position is critical: Bi(OH)₃ provides a baseline wide-band-gap semiconductor platform that can be systematically narrowed through transition-metal doping, enabling tailored visible-light response. The pure hydroxide's 4.06 eV value also distinguishes it from Bi₂O₃ polymorphs (reported at 1.78–2.8 eV) [2], which absorb broadly in the visible but lack the tunable window that Bi(OH)₃ offers as a dopant host.

Semiconductor photocatalysis Band gap tuning Layered double hydroxide doping

Antimicrobial Potency: Colloidal Bismuth Hydroxide Gel (CBHG) MIC 6–10 mg Bi/mL vs. Bismuth Subsalicylate MIC 2–32 µg/mL Against Enteropathogens

Colloidal bismuth hydroxide gel (CBHG) demonstrated a minimum inhibitory concentration (MIC) of 6–10 mg bismuth/mL against enteropathogenic E. coli, Shiga-toxigenic E. coli O157:H7, Klebsiella pneumoniae, Salmonella spp., and Shigella flexneri, with a minimum bactericidal concentration (MBC) of 7.5–15 mg/mL for the commercial cream formulation (CBCHP) [1]. In a separate study on STEC O157:H7 strain EDL933, CBHG showed MIC = 10 mg Bi/mL [2]. In contrast, bismuth subsalicylate exhibits MIC values against H. pylori ranging from 2 to 32 µg/mL (0.002–0.032 mg/mL), which is approximately 300–3000× more potent on a mass basis, but its efficacy against STEC and other enteropathogens in the GI tract is limited by different mechanisms of action [3]. CBHG is explicitly formulated for intraluminal GI action with <1% intestinal absorption, achieving an in vivo gut concentration of 10.8 mg Bi/mL [2].

Antimicrobial susceptibility Gastrointestinal infection Minimum inhibitory concentration

Thermal Decomposition Cascade: Bi(OH)₃ → BiOOH (100 °C) → Bi₂O₃ (415 °C) — A Controlled Two-Step Pathway vs. Direct Bi₂O₃ Formation

Bismuth hydroxide undergoes a well-defined two-step thermal decomposition: loss of one water molecule at 100 °C to form yellow bismuth metahydroxide (BiOOH), followed by complete decomposition to bismuth oxide (Bi₂O₃) at 415 °C [1]. This contrasts sharply with bismuth nitrate pentahydrate [Bi(NO₃)₃·5H₂O], which decomposes in water at ambient temperature to form bismuth oxynitrate and requires careful pH control to avoid uncontrolled hydrolysis [2]. Bismuth subsalicylate decomposes upon heating to Bi₂O₃ and nitrogen oxides at red heat [3]. The hydroxide's intermediate BiOOH phase provides a unique opportunity for morphology and phase control: single-phase ultrafine Bi₂O₃ has been synthesized via microwave-assisted hydrothermal treatment of Bi(OH)₃, with the transformation controlled by pH, time, and temperature [4].

Thermal decomposition Bismuth oxide precursor Phase-controlled synthesis

Aqueous Solubility Floor: Bi(OH)₃ Ksp ≈ 3.2 × 10⁻⁴⁰ vs. BiOOH Ksp = 4 × 10⁻¹⁰ — A 30-Order-of-Magnitude Difference

Bismuth hydroxide exhibits an exceptionally low solubility product constant of approximately 3.2 × 10⁻⁴⁰ at 25 °C, corresponding to a molar solubility of ~2.87 × 10⁻⁷ M and a mass solubility of 7.73 mg/L (or 2.868 × 10⁻⁷ g/100mL) . This is approximately 30 orders of magnitude less soluble than bismuthyl hydroxide (BiOOH, Ksp = 4 × 10⁻¹⁰), the compound formed when Bi(OH)₃ is heated to 100 °C [1]. In qualitative cation analysis, Bi³⁺ is detected by the appearance of a white BiOOH precipitate with Ksp = 4 × 10⁻¹⁰, while Bi(OH)₃ precipitates quantitatively at even lower Bi³⁺ concentrations [1]. This ultra-low solubility underpins the compound's utility as a carrier precipitate for plutonium separation from irradiated uranium, where near-quantitative scavenging of actinides is required [2].

Solubility product Aqueous chemistry Precipitation control

Intestinal Absorption Safety Ceiling: CBHG <1% vs. Bismuth Subsalicylate ~1% and Bismuth Subcitrate ~0.2% Systemic Absorption

Colloidal bismuth hydroxide gel (CBHG) demonstrates very low intestinal absorption of <1%, as documented in pharmacological characterization studies [1]. This is comparable to bismuth subsalicylate, which also shows approximately 1% absorption of the bismuth moiety, and bismuth subcitrate (~0.2% absorption) [2]. However, CBHG differentiates itself by achieving an in vivo intraluminal bismuth concentration of 10.8 mg/mL without inhibiting gastrointestinal motility—a dual advantage for antidiarrheal applications [1]. The low absorption profile is critical for minimizing systemic bismuth exposure, as elevated blood bismuth levels (>50 µg/L) are associated with neurotoxicity risks with prolonged use of more absorbable bismuth preparations [2].

Gastrointestinal drug delivery Systemic exposure Bismuth toxicokinetics

Nitrate Anion Exchange Selectivity: Yellow Bi(OH)₃ Reduces Nitrate by ≥93% vs. Commercial Bi₂O₃ Showing Minimal Uptake

In a German patent (DE4125627A1), yellow bismuth hydroxide—produced by precipitation from bismuth salt solution with excess alkali—was demonstrated as an inorganic anion exchanger capable of reducing nitrate levels in drinking water by at least 93% [1]. Critically, the patent explicitly states that commercially available yellow bismuth oxide (Bi₂O₃), white bismuth oxide produced by NaOH precipitation from bismuth salt solution, and basic bismuth chloride all showed only minimal ability to take up nitrate from aqueous solution [1]. The yellow bismuth hydroxide, likely possessing a polymeric structure, exhibited selectivity for nitrate as well as phosphate, sulfate, and chloride, with selectivity tunable by pH [1]. In a subsequent study on hydrous bismuth oxides (HBOs), nitrate removal capacities of 1.1, 0.7, and 1.0 mg/g (dry mass) were reported for different HBO preparations in single cycles, with cumulative two-cycle removal of 1.7–2.4 mg/g [2].

Anion exchange Water remediation Nitrate removal

Bismuth Hydroxide (CAS 10361-43-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Morphology-Controlled Bi₂O₃ Synthesis via Thermal Decomposition of Bi(OH)₃ Precursor

Researchers requiring bismuth oxide with specific particle morphology, crystallite size, or phase composition should procure Bi(OH)₃ as the precursor rather than directly purchasing Bi₂O₃ powders. The defined two-step thermal dehydration (100 °C → BiOOH; 415 °C → Bi₂O₃) provides a 315 °C processing window for intermediate phase manipulation [1]. Microwave-assisted hydrothermal methods have demonstrated pH-controlled transformation of Bi(OH)₃ into single-phase ultrafine Bi₂O₃, a level of morphological control unattainable from direct Bi₂O₃ powder sintering [2].

Wide-Band-Gap Semiconductor Platform for Photocatalytic Doping Studies

For laboratories developing doped bismuth-based photocatalysts, Bi(OH)₃ (band gap 4.06 eV) serves as a reproducible wide-band-gap starting material that can be systematically narrowed through transition-metal incorporation [1]. Unlike Bi₂O₃ (band gap ~1.78 eV), which already absorbs in the visible range and offers limited band-gap widening potential, Bi(OH)₃ provides a pristine host lattice for doping studies aimed at shifting the absorption edge from UV toward visible wavelengths in a controlled manner [1].

Gastrointestinal Antimicrobial Formulation with Minimal Systemic Bismuth Exposure

Pharmaceutical formulators developing antidiarrheal products should consider colloidal bismuth hydroxide gel (CBHG) as the active ingredient when the target product profile demands high local GI antimicrobial activity (MIC 6–10 mg Bi/mL against enteropathogens) with negligible systemic absorption (<1%) and preserved intestinal motility [1]. CBHG achieves an in vivo gut bismuth concentration of 10.8 mg/mL, sufficient to inhibit STEC and deactivate Shiga toxins, while avoiding the salicylate-related adverse effects associated with bismuth subsalicylate [2].

Nitrate-Selective Anion Exchange for Drinking Water and Wastewater Treatment

Environmental engineering teams seeking inorganic anion exchangers for nitrate removal should specify yellow bismuth hydroxide (prepared by precipitation with excess alkali) rather than commercial bismuth oxide or basic bismuth chloride. Patent data demonstrate ≥93% nitrate reduction by the hydroxide form, whereas commercial Bi₂O₃ shows negligible nitrate uptake under identical conditions [1]. The material also removes phosphate, sulfate, and chloride, with pH-tunable selectivity, making it suitable for multi-anion remediation strategies [1].

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